N-cyclopentyl-5-sulfamoylthiophene-3-carboxamide
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Overview
Description
N-cyclopentyl-5-sulfamoylthiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-5-sulfamoylthiophene-3-carboxamide typically involves the reaction of cyclopentylamine with 5-sulfamoylthiophene-3-carboxylic acid. The reaction is carried out under mild conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-5-sulfamoylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-cyclopentyl-5-sulfamoylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of N-cyclopentyl-5-sulfamoylthiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues, further enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-3,4,5-trimethoxybenzamide
- N-(3-hydroxyphenyl)thiophene-2-carboxamide
- Spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives .
Uniqueness
N-cyclopentyl-5-sulfamoylthiophene-3-carboxamide is unique due to its specific combination of a cyclopentyl group, a sulfonamide group, and a thiophene ring. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H14N2O3S2 |
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Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-cyclopentyl-5-sulfamoylthiophene-3-carboxamide |
InChI |
InChI=1S/C10H14N2O3S2/c11-17(14,15)9-5-7(6-16-9)10(13)12-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,12,13)(H2,11,14,15) |
InChI Key |
LWDMSCZBFPYSQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CSC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
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